molecular formula C11H7F3O B3126636 7-(Trifluoromethyl)naphthalen-1-ol CAS No. 33533-46-9

7-(Trifluoromethyl)naphthalen-1-ol

Cat. No.: B3126636
CAS No.: 33533-46-9
M. Wt: 212.17 g/mol
InChI Key: ARXBXFHKYFGTOD-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Fluorinated Naphthol Derivatives

Fluorinated naphthol derivatives, including 7-(trifluoromethyl)naphthalen-1-ol, are a specialized class of aromatic alcohols that have garnered considerable attention in synthetic and medicinal chemistry. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into the naphthol scaffold can dramatically alter the parent molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

The synthesis of fluorinated naphthalene (B1677914) derivatives can be challenging, often requiring specific and sometimes harsh reaction conditions. acs.orgnih.gov Researchers have developed various strategies to introduce fluorine into the naphthalene ring system, including electrophilic fluorination and the use of fluorinated building blocks. nih.govresearchgate.net A transition-metal-free protocol has been described for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, highlighting the ongoing efforts to develop more efficient and milder synthetic routes. nih.gov

Significance of Trifluoromethyl Substituents in Molecular Design and Reactivity

The trifluoromethyl group (-CF3) is a cornerstone of modern molecular design, particularly in medicinal chemistry and materials science. mdpi.comwikipedia.org Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a valuable functional group for modifying the characteristics of organic molecules. mdpi.comnih.gov

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups. wikipedia.org In the case of this compound, the -CF3 group influences the acidity of the phenolic hydroxyl group. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a crucial feature in the development of long-acting pharmaceuticals. mdpi.com

The trifluoromethyl group is often employed as a bioisostere for other groups, such as a methyl or chloro group, to enhance a compound's biological activity and pharmacokinetic profile. wikipedia.org Its incorporation can lead to improved membrane permeability and binding selectivity to target proteins. mdpi.comnih.gov The synthesis of molecules containing the trifluoromethyl group has been a significant area of research, with various reagents and methods developed for its introduction into aromatic systems. wikipedia.orgbeilstein-journals.org

Overview of Key Research Avenues and Contemporary Challenges Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas. In medicinal chemistry, these compounds serve as valuable building blocks for the synthesis of new therapeutic agents. The unique properties conferred by the trifluoromethyl group make them attractive scaffolds for developing drugs with improved efficacy and pharmacokinetic profiles. nih.govmdpi.com

In materials science, the incorporation of fluorinated groups can lead to the development of materials with novel optical, electronic, and thermal properties. The study of fluorinated naphthols contributes to the broader understanding of how fluorine substitution can be used to engineer the properties of organic materials.

Despite the significant interest, challenges remain in the synthesis and application of these compounds. The development of more efficient, selective, and environmentally benign methods for the synthesis of fluorinated naphthalenes is an ongoing area of research. acs.orgnih.gov Furthermore, a deeper understanding of the structure-activity relationships of these molecules is needed to fully exploit their potential in various applications.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C11H7F3O americanelements.com
Molecular Weight 212.17 g/mol americanelements.com
CAS Number 33533-46-9 americanelements.comcymitquimica.com
IUPAC Name This compound americanelements.comcymitquimica.com
SMILES C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O americanelements.com
InChI Key ARXBXFHKYFGTOD-UHFFFAOYSA-N americanelements.comcymitquimica.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature Inert atmosphere, 2-8°C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXBXFHKYFGTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297143
Record name 7-(Trifluoromethyl)-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33533-46-9
Record name 7-(Trifluoromethyl)-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33533-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 7 Trifluoromethyl Naphthalen 1 Ol

Novel Synthetic Routes and Strategic Approaches to 7-(Trifluoromethyl)naphthalen-1-ol

While a definitive, optimized synthesis for this compound is not prominently documented, its construction can be envisioned through several strategic approaches based on established, state-of-the-art methodologies in organic synthesis. These strategies primarily pivot between two main concepts: the regioselective construction of the substituted naphthalene (B1677914) core from simpler precursors, or the late-stage functionalization of a pre-formed naphthalene ring system.

Regioselective and Stereoselective Synthetic Pathways

The primary challenge in synthesizing this compound is achieving the precise 1,7-substitution pattern. Traditional electrophilic aromatic substitution on naphthalene often yields mixtures of isomers, necessitating advanced methods for regiocontrol.

Construction of the Naphthalene Core: Modern benzannulation reactions offer powerful tools for building highly substituted naphthalenes with predictable regiochemistry. For instance, methods like the gallium trichloride-catalyzed coupling of specific alkynes and aldehydes can produce polysubstituted naphthols. nih.gov A hypothetical route could involve the coupling of a suitably substituted phenylacetylene (B144264) derivative with an aldehyde to construct the second ring with the hydroxyl group at the desired position. Another innovative approach involves the skeletal editing of heterocycles; for example, a nitrogen-to-carbon transmutation of a pre-functionalized isoquinoline (B145761) using a Wittig reagent can furnish substituted naphthalenes, offering a novel entry point to complex substitution patterns. nih.gov

Regioselective Functionalization: Alternatively, starting with a pre-formed but differentially substituted naphthalene ring allows for directed functionalization. Palladium-catalyzed ortho-vinylation of β-naphthols, for example, demonstrates how existing functional groups can direct new bond formations to specific locations on the naphthalene ring. rsc.org While this applies to the 2-position of naphthol, similar principles of directed metalation or cross-coupling could be applied to achieve functionalization at the C7 position.

Catalytic Approaches to Carbon-Fluorine and Carbon-Carbon Bond Formation

The formation of the aryl-CF3 bond is the critical transformation for this target molecule. Modern catalysis provides robust methods for this purpose, typically involving the cross-coupling of an aryl halide or pseudohalide with a trifluoromethyl source. The most plausible approach involves a late-stage trifluoromethylation of a precursor such as 7-bromo-1-naphthol or 7-iodo-1-naphthol, which are known compounds. chemspider.combldpharm.com

Copper- and Palladium-Catalyzed Trifluoromethylation: Both copper and palladium complexes are effective catalysts for this transformation. Copper-mediated trifluoromethylation, often using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3, the Ruppert-Prakash reagent) in the presence of a copper(I) salt, is a well-established method. beilstein-journals.orgnih.govacs.org Palladium-catalyzed reactions, pioneered by researchers like Buchwald, have expanded the scope to include less reactive aryl chlorides and bromides, tolerating a wide array of functional groups. mit.edunih.gov These reactions typically employ a palladium(0) source and a specialized phosphine (B1218219) ligand to facilitate the catalytic cycle.

The table below summarizes typical conditions for analogous trifluoromethylation reactions on aryl halides, which could be adapted for the synthesis of this compound from 7-halo-1-naphthol.

Catalyst SystemCF3 SourceActivator/BaseSolventTemperature (°C)Substrate ScopeRef.
CuITMSCF3KFDMF60-90Aryl Iodides nih.govacs.org
CuICF3CO2NaDMF140Aryl Iodides nih.gov
Pd(dba)2 / tBuXPhosTESCF3RbFDioxane110Vinyl Triflates nih.gov
Pd(OAc)2 / BrettPhosTMSCF3KFDioxane120-140Aryl Chlorides mit.edunih.gov

Application of Flow Chemistry and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes sustainability, safety, and efficiency, principles embodied by flow chemistry and green chemistry.

Flow Chemistry: Continuous flow processing is particularly advantageous for reactions involving toxic or reactive gases, high pressures, or photochemical steps. acs.org The trifluoromethylation of aryl halides has been successfully translated to flow systems. rsc.orgvapourtec.com For instance, using fluoroform—a potent greenhouse gas but an inexpensive CF3 source—is more manageable and efficient in a flow reactor where gas-liquid mixing is superior to batch conditions. rsc.org A potential flow synthesis of this compound could involve pumping a solution of 7-halo-1-naphthol and a catalyst through a heated column packed with a solid-supported trifluoromethylating agent or by mixing it with a stream of a gaseous CF3 source, significantly improving safety, scalability, and reaction control. acs.orgchemrxiv.org

Green Chemistry Principles: The synthesis can be made more environmentally benign by adhering to the principles of green chemistry. dovepress.com

Catalysis: Using catalytic amounts of copper or palladium instead of stoichiometric reagents improves atom economy and reduces metal waste. nih.govnih.gov

Safer Solvents: Research into fluorination reactions in aqueous or mixed aqueous-organic systems challenges the traditional requirement for anhydrous organic solvents, potentially reducing environmental impact. rsc.orgresearchgate.net

Renewable Reagents: The development of recyclable fluorinating agents, such as ionic liquids that can be regenerated with hydrofluoric acid, represents a move toward a more sustainable process. acs.org

Precursor Design and Derivatization Strategies for this compound

Strategy 1: Naphthalene Ring Construction This approach offers high regiocontrol by embedding the substitution pattern in the starting materials. For example, a regiocontrolled benzannulation could be employed. researchgate.net This strategy is often more step-intensive but can avoid issues with isomeric mixtures common in electrophilic substitution.

Strategy 2: Late-Stage Functionalization This is often more convergent and efficient if a suitable starting naphthalene is available. The ideal precursors for synthesizing this compound via this route are 7-halo-1-naphthols. The availability of 7-Bromo-1-naphthol and 7-Iodo-1-naphthol makes this a highly viable strategy. chemspider.combldpharm.com The hydroxyl group would likely require protection (e.g., as a methyl or silyl (B83357) ether) prior to the trifluoromethylation step to prevent side reactions.

The following table outlines these precursor strategies.

Precursor StrategyKey Precursor(s)Key TransformationAdvantagesDisadvantages
Ring ConstructionSubstituted phenylacetylene and an appropriate coupling partnerBenzannulation / CyclizationExcellent regiocontrolPotentially longer synthetic sequence
Late-Stage Trifluoromethylation7-Bromo-1-naphthol or 7-Iodo-1-naphtholCu or Pd-catalyzed cross-couplingHigh convergence; fewer stepsRequires protection/deprotection of the naphthol hydroxyl group
Functional Group Interconversion7-Amino-1-naphthol or 7-carboxy-1-naphtholSandmeyer-type trifluoromethylation or decarboxylative couplingUtilizes different functional group handlesMay require harsh reaction conditions

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and overcoming synthetic challenges. While no mechanistic studies exist for the specific synthesis of this compound, extensive research on the key C-CF3 bond-forming step in analogous systems provides deep insight.

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organometallic reactions.

Mechanism of Copper-Catalyzed Trifluoromethylation: Studies on the copper-catalyzed trifluoromethylation of aryl halides have revealed a complex mechanism. acs.orgfigshare.com DFT calculations suggest that the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. The rate-limiting step is often the oxidative addition of the aryl halide to the active copper(I)-CF3 species. researchgate.net Mechanistic studies have identified that the active trifluoromethylating species is not a simple cuprate (B13416276) like [Cu(CF3)2]− but rather a more reactive, neutral species like [(DMF)CuCF3], which is generated in the presence of excess CuI. acs.orgacs.org Computational analysis of the transition states for this oxidative addition helps explain the observed reactivity trends, such as why electron-poor aryl halides react faster and why aryl iodides are superior substrates to bromides or chlorides. acs.org

Mechanism of Palladium-Catalyzed Trifluoromethylation: For palladium catalysis, the mechanism is generally understood to involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) cycle. In one extensively studied pathway, a Pd(II) aryl complex undergoes oxidation by an electrophilic fluorine source to a Pd(IV) intermediate. nih.gov Subsequent reductive elimination from this high-valent palladium center forms the desired Aryl-CF3 bond. DFT calculations of this step have shown that the transition state involves the CF3 group acting as an electrophile and the aryl group as a nucleophile. nih.gov These computational models allow for the rational design of ligands and reaction conditions to favor this productive coupling over side reactions.

The energetics of these catalytic cycles, including the activation barriers for oxidative addition and reductive elimination, can be precisely calculated. This data provides a quantitative understanding of reaction rates and selectivities, guiding the development of more efficient and milder catalytic systems for the synthesis of complex molecules like this compound.

Kinetic Isotope Effects in Synthetic Methodologies

The study of kinetic isotope effects (KIEs) provides profound insights into the reaction mechanisms governing the synthesis of complex organic molecules such as this compound. The KIE is a measure of the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes form stronger bonds and thus require more energy to break, leading to slower reaction rates.

In the context of synthesizing this compound, a key step might involve the cleavage of a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom (¹H) with its heavier isotope, deuterium (B1214612) (²H), at a specific position involved in the rate-determining step, a primary kinetic isotope effect (kH/kD) greater than 1 is typically observed. The magnitude of this effect can elucidate the geometry of the transition state. For instance, a large KIE suggests a transition state where the C-H bond is significantly broken.

While specific studies on the KIE for the synthesis of this compound are not prominently documented, the principles are widely applied in analogous synthetic transformations. For example, in various C-H activation reactions, which are plausible routes to functionalize a naphthalene core, KIE studies are fundamental. rsc.org Research on other complex molecules has demonstrated that deuterium kinetic isotopic effects can even be leveraged to improve the efficiency of pivotal synthetic steps. researchgate.net

An illustrative hypothetical scenario for a step in the synthesis of this compound could be a rate-determining aromatic C-H functionalization. The table below conceptualizes the expected KIEs for different proposed mechanisms.

Table 1: Hypothetical Kinetic Isotope Effects in a C-H Functionalization Step for the Synthesis of this compound

Proposed MechanismPosition of Isotopic LabelingExpected kH/kDMechanistic Implication
Electrophilic Aromatic SubstitutionC-H bond to be functionalized1.0 - 1.5C-H bond cleavage is not the rate-determining step.
Concerted Metalation-DeprotonationC-H bond to be functionalized3.0 - 7.0C-H bond breaking is integral to the rate-determining step.
Halogenation-Metal ExchangeC-H bond to be functionalized~1.0C-H bond is not broken in the rate-determining step.

Furthermore, the absence of a significant KIE (kH/kD ≈ 1) can be equally informative, indicating that the C-H bond cleavage is not involved in the rate-determining step of the reaction. This could imply that a prior or subsequent step, such as the coordination of a catalyst or the departure of a leaving group, is the slower process. The study of KIEs is, therefore, an indispensable tool for the detailed mechanistic investigation of the synthetic pathways leading to this compound, enabling chemists to optimize reaction conditions based on a fundamental understanding of the reaction's energetic landscape.

Role of Solvents, Ligands, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of synthetic routes toward this compound are critically influenced by the judicious choice of solvents, ligands, and additives. These components of a reaction mixture can dramatically alter the reaction pathway, rate, and outcome by stabilizing intermediates, modifying catalyst activity, and facilitating key bond-forming or bond-breaking steps.

Role of Solvents:

The solvent is not merely an inert medium but an active participant in many chemical transformations. Its polarity, proticity, and coordinating ability can have a profound impact. For instance, in a potential nucleophilic aromatic substitution to introduce the hydroxyl group onto the naphthalene scaffold, a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might be preferred to solvate the cation and leave the nucleophile more reactive. Conversely, a non-polar solvent might be chosen for a reaction involving radical intermediates. The solvent can also influence the aggregation state of reagents and catalysts, thereby affecting their reactivity. Studies on the synthesis of related complex structures have shown that the choice of solvent can be critical for product formation and crystallinity. nih.govresearchgate.netrsc.org

Role of Ligands:

In metal-catalyzed reactions, which are frequently employed for the introduction of a trifluoromethyl group or for cross-coupling reactions to build the naphthalene core, ligands play a pivotal role. Ligands bind to the metal center and modulate its electronic and steric properties. This, in turn, influences the catalyst's stability, activity, and selectivity (chemo-, regio-, and enantioselectivity). For example, in a palladium-catalyzed trifluoromethylation reaction, the use of electron-rich phosphine ligands can facilitate the reductive elimination step, leading to higher product yields. Chiral ligands are instrumental in asymmetric synthesis, enabling the production of a single enantiomer of a chiral molecule.

Role of Additives:

The interplay between the substrate, reagents, catalyst, solvent, ligands, and additives is complex and often requires empirical optimization. The table below provides an illustrative summary of how these factors might be selected to control a hypothetical cross-coupling reaction in the synthesis of this compound.

Table 2: Illustrative Role of Solvents, Ligands, and Additives in a Hypothetical Cross-Coupling Reaction

Reaction ComponentExampleRole in ReactionPotential Impact on Synthesis of this compound
Solvent TolueneNon-polar, aproticFavors non-ionic intermediates, may improve solubility of organic starting materials.
Tetrahydrofuran (THF)Polar, aprotic, coordinatingCan stabilize cationic intermediates and solvate metal complexes.
Ligand Triphenylphosphine (PPh₃)Sterically bulky, electron-donatingCan stabilize the metal catalyst and promote key catalytic steps.
XantphosBidentate, wide bite angleCan enhance catalyst stability and influence regioselectivity.
Additive Cesium Carbonate (Cs₂CO₃)BaseNeutralizes acidic byproducts, can be crucial for transmetalation.
Copper(I) Iodide (CuI)Co-catalystCan facilitate certain cross-coupling reactions (e.g., Sonogashira).

Reactivity and Reaction Mechanism Studies of 7 Trifluoromethyl Naphthalen 1 Ol

Electrophilic Aromatic Substitution Mechanisms on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The reaction generally proceeds more readily at the α-position (C1, C4, C5, C8) than the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is more stable, featuring more resonance structures that retain a complete benzene (B151609) ring. libretexts.orgwordpress.comcutm.ac.in

Directing Effects of Trifluoromethyl and Hydroxyl Groups on Electrophilic Attack

The regiochemical outcome of EAS on 7-(trifluoromethyl)naphthalen-1-ol is dictated by the combined influence of the hydroxyl and trifluoromethyl substituents. These groups exert competing effects on the naphthalene system.

Hydroxyl Group (-OH): Located at the C1 position (an α-position), the hydroxyl group is a powerful activating group. unizin.orglibretexts.org It donates electron density to the aromatic system via a strong positive mesomeric effect (+M), which significantly outweighs its negative inductive effect (-I). This donation of electron density stabilizes the positively charged intermediate (the Wheland intermediate or arenium ion) formed during electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho (C2) and para (C4) positions. unizin.orgminia.edu.eg In the naphthalene system, this strong activation overwhelmingly favors substitution on the same ring to which the hydroxyl group is attached. cutm.ac.in

Trifluoromethyl Group (-CF₃): Positioned at C7 (a β-position), the trifluoromethyl group is one of the most potent electron-withdrawing groups. nih.gov It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms, with no significant resonance contribution. vaia.comwikipedia.org This makes the naphthalene ring less nucleophilic and thus deactivates it towards electrophilic attack. vaia.comyoutube.com Electron-withdrawing groups are typically meta-directors. minia.edu.egwikipedia.org Therefore, the -CF₃ group at C7 would direct an incoming electrophile to its meta positions, C5 and C8.

Combined Effect: In this compound, the directing effects are antagonistic. However, the activating, ortho, para-directing hydroxyl group has a much stronger influence than the deactivating, meta-directing trifluoromethyl group. msu.edu Consequently, electrophilic attack will be directed by the hydroxyl group to the activated positions on its own ring. The primary sites of electrophilic substitution are predicted to be the C4 and C2 positions, with the C4 position often being favored due to reduced steric hindrance compared to the C2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of C1-OH GroupInfluence of C7-CF₃ GroupPredicted Outcome
C2Activating, orthoWeakly deactivatingMajor product (possible steric hindrance)
C4Activating, paraWeakly deactivatingMajor product (generally favored)
C5Weakly deactivatingDeactivating, metaMinor or no product
C8Weakly deactivatingDeactivating, metaMinor or no product

Quantification of Substituent Effects on Reactivity and Regioselectivity

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic systems. wikipedia.orgutexas.edu Substituent constants (σ) measure the electron-donating or electron-withdrawing power of a group.

σ for -OH: The hydroxyl group has a negative Hammett constant (σₚ = -0.37), indicating it is an electron-donating group that activates the ring for electrophilic attack. utexas.edu

σ for -CF₃: The trifluoromethyl group has a large positive Hammett constant (e.g., σₚ = 0.54), signifying a strong electron-withdrawing and deactivating nature. pitt.edu

Nucleophilic Reactions Involving this compound

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily undergo reactions typical of phenols, such as etherification and esterification. The presence of the electron-withdrawing -CF₃ group increases the acidity of the naphthol compared to unsubstituted 1-naphthol (B170400), making its conjugate base, the naphthoxide, easier to form.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the naphthol with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding naphthoxide anion. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. quora.com

Esterification: Esters are commonly formed by reacting the naphthol with a carboxylic acid derivative, most often an acyl chloride or anhydride (B1165640). sparkl.mesavemyexams.comchemguide.co.uk The reaction with an acyl chloride is rapid and generally irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Alternatively, Fischer esterification with a carboxylic acid can be used, but this requires an acid catalyst and is a reversible process. wikipedia.org

Table 2: Example Reactions at the Hydroxyl Group
Reaction TypeReactantsProductGeneral Conditions
Etherification (Williamson)7-(CF₃)naphthalen-1-ol + NaOH, then CH₃I1-Methoxy-7-(trifluoromethyl)naphthaleneBase followed by alkyl halide quora.com
Esterification7-(CF₃)naphthalen-1-ol + Acetyl Chloride7-(Trifluoromethyl)naphthalen-1-yl acetatePyridine or other base sparkl.mechemguide.co.uk

Nucleophilic Additions and Substitutions on the Naphthalene System

Nucleophilic aromatic substitution (SₙAr) on the naphthalene ring is generally difficult and requires specific activation. For an SₙAr reaction to occur, two main conditions must be met:

The ring must be substituted with a powerful electron-withdrawing group.

There must be a good leaving group positioned ortho or para to the electron-withdrawing group.

In this compound, the -CF₃ group is a strong electron-withdrawing group. However, the parent molecule lacks a suitable leaving group on the aromatic core. If a derivative were synthesized, for example, by converting the -OH group to a better leaving group or introducing a halide at a position activated by the -CF₃ group (e.g., C2, C5, or C8), nucleophilic substitution could become feasible. For instance, studies on 1-methoxy-2-(diphenylphosphinyl)naphthalene have shown that the methoxy (B1213986) group can be displaced by various nucleophiles, demonstrating that SₙAr is possible on activated naphthalene systems. elsevierpure.com

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: Phenols and naphthols are susceptible to oxidation. 1-Naphthols can be oxidized to form the corresponding 1,4-naphthoquinones. wikipedia.orgrsc.org This transformation can be achieved using various oxidizing agents, such as chromium trioxide or Fremy's salt, or through photosensitized oxidation. rsc.orgorgsyn.org The reaction proceeds via the formation of radical intermediates. researchgate.netacs.org It is expected that this compound would undergo a similar oxidation to yield 7-(trifluoromethyl)-1,4-naphthoquinone. The strong electron-withdrawing nature of the -CF₃ group would make the starting naphthol more resistant to oxidation compared to unsubstituted 1-naphthol.

Reductive Transformations: The naphthalene ring system can be reduced through catalytic hydrogenation. The reduction can proceed in a stepwise manner, first yielding a tetrahydronaphthalene (tetralin) and then a decahydronaphthalene (B1670005) (decalin). huji.ac.ilacs.org The regioselectivity of the reduction of substituted naphthols can be controlled by the choice of catalyst and reaction conditions. acs.orglookchem.com For 1-naphthols, reduction often preferentially occurs on the unsubstituted ring, leaving the phenol (B47542) ring intact, to yield 5,6,7,8-tetrahydronaphthols. acs.orglookchem.com Therefore, catalytic hydrogenation of this compound is predicted to primarily yield 7-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-ol. More forcing conditions using catalysts like rhodium-on-alumina can lead to the complete reduction of both rings to form the corresponding decalin derivative. orgsyn.org

Mechanisms of Radical Reactions and Radical Scavenging

Naphthols, as phenolic compounds, are known to participate in radical reactions, often acting as antioxidants by scavenging free radicals. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing it and forming a more stable naphthoxyl radical. The efficacy of this process is influenced by the bond dissociation energy (BDE) of the O-H bond and the stability of the resulting radical.

The presence of the trifluoromethyl (-CF3) group at the 7-position is expected to significantly modulate the radical scavenging activity of the naphthalen-1-ol core. Electron-withdrawing groups generally increase the BDE of the phenolic O-H bond, which would suggest a decreased rate of hydrogen atom transfer (HAT). However, the -CF3 group also influences the electron distribution of the entire aromatic system, which can affect the stability of the resulting naphthoxyl radical.

Studies on other phenolic compounds have established three primary mechanisms for radical scavenging:

Hydrogen Atom Transfer (HAT): The direct donation of the hydrogen atom from the hydroxyl group.

Sequential Proton-Loss Electron Transfer (SPLET): The compound is first deprotonated to form a phenoxide anion, which then donates an electron to the radical.

Sequential Electron Transfer Proton Transfer (SETPT): An electron is first transferred from the neutral molecule to the radical, forming a radical cation, which then deprotonates.

The operative mechanism depends on the solvent, the nature of the radical, and the pKa of the phenol. For this compound, the strongly electron-withdrawing -CF3 group will lower the pKa, making the SPLET mechanism more favorable in polar solvents.

A study on 1-naphthol and 2-naphthol (B1666908) and their sulfate (B86663) conjugates highlighted that the position of substitution significantly impacts antioxidant activity. nih.gov While sulfation generally reduces activity, the effect was much more pronounced for the 1-naphthol derivative than the 2-naphthol derivative, indicating that electronic effects across the naphthalene ring are complex. nih.gov This suggests that the position of the -CF3 group at C-7 in this compound will have a distinct and non-trivial influence on its radical scavenging potential compared to isomers with the -CF3 group at other positions.

CompoundRadical Scavenging Activity (EC50) ComparisonPrimary Scavenging Mechanism (Predicted)Effect of Substituent
1-NaphtholBaselineHAT/SPLETReference
2-NaphtholComparable to 1-NaphtholHAT/SPLETPositional Isomer
1-Naphthyl Sulfate5.6-7.35 times lower than 1-Naphthol nih.govSPLET (if active)Electron-withdrawing (by resonance), reduced H-donation
This compoundPredicted to be lower than 1-Naphthol via HAT, potentially significant via SPLETSPLET (in polar media)Strongly electron-withdrawing, enhances acidity

Enzymatic Transformations and Biocatalysis in Reactivity Modulation

The biotransformation of naphthalenols typically involves Phase I and Phase II metabolic enzymes. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, can introduce additional hydroxyl groups or perform other oxidative modifications. Phase II enzymes conjugate the hydroxyl group with polar moieties like glucuronic acid or sulfate to enhance water solubility and facilitate excretion.

For this compound, the hydroxyl group is a prime target for enzymatic conjugation. The presence of the -CF3 group can influence the rate and regioselectivity of these transformations. The electron-withdrawing nature of the -CF3 group may alter the binding affinity of the substrate to the active site of enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

Furthermore, the field of biocatalysis has explored the use of enzymes to perform novel transformations on molecules that are not their natural substrates. While no specific studies on the enzymatic transformation of this compound were found, research has shown that enzymes can be engineered to catalyze the incorporation of trifluoromethyl groups into various organic molecules. This opens up the possibility of using biocatalytic methods to either synthesize or further functionalize this compound and its derivatives, potentially leading to novel compounds with tailored properties.

Photochemical Reactivity and Photophysical Processes of this compound

The photochemistry of naphthols is characterized by processes such as photo-induced proton transfer, fluorescence, and the formation of reactive intermediates. The introduction of a trifluoromethyl group is expected to have a profound impact on these photophysical and photochemical pathways.

Excited State Dynamics and Quenching Mechanisms

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1). From this state, it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.

Intersystem Crossing (ISC): Transition to an excited triplet state (T1), which can then undergo phosphorescence or other reactions.

Internal Conversion (IC): Non-radiative decay to the ground state.

Excited State Intramolecular Proton Transfer (ESIPT): If a suitable intramolecular proton acceptor is present. For isolated this compound, this is less likely, but in the presence of a proton-accepting solvent, excited-state proton transfer to the solvent can occur.

The electron-withdrawing -CF3 group is known to influence the energies of the excited states and the rates of transitions between them. In related systems, such substituents can affect fluorescence quantum yields and lifetimes. Studies on other naphthol derivatives have shown that fluorescence lifetimes are sensitive to the molecular environment and can be quenched by various mechanisms, including energy transfer and electron transfer. For instance, in naphthol-naphthalimide conjugates, Förster resonance energy transfer (FRET) from the excited naphthol to the naphthalimide is a major deactivation pathway. nih.gov

Photophysical ProcessDescriptionPredicted Influence of 7-CF3 Group
Absorption (S0 → S1)Excitation to the first singlet state.May shift absorption maxima (likely blue-shift) and alter molar absorptivity.
FluorescenceRadiative decay from S1 to S0.Quantum yield and lifetime may be altered due to changes in rates of competing non-radiative pathways.
Intersystem Crossing (S1 → T1)Non-radiative transition to the triplet state.The heavy atoms of the CF3 group are generally not considered to significantly enhance ISC (unlike bromine or iodine).
Excited State Proton TransferProton donation from the excited hydroxyl group.The acidity of the excited state is expected to be significantly increased, favoring proton transfer to accepting solvents.

Acid-Base Equilibria and Proton Transfer Dynamics

The hydroxyl group of this compound is acidic and can deprotonate to form the corresponding naphthoxide anion. The equilibrium constant for this dissociation is the acid dissociation constant, Ka, often expressed as its negative logarithm, pKa.

The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the naphthalene ring system, leading to a significant stabilization of the negative charge on the oxygen atom in the naphthoxide form. Consequently, this compound is expected to be a considerably stronger acid (i.e., have a lower pKa) than the parent 1-naphthol. For comparison, the pKa of 1-naphthol is approximately 9.4. nih.gov The introduction of an electron-withdrawing isocyano group to 1-naphthol has been shown to increase its acidity in both the ground and excited states. nih.gov A similar, likely more pronounced, effect is anticipated for the -CF3 group.

Upon electronic excitation, the acidity of naphthols increases dramatically. This phenomenon, known as photoacidity, means that the pKa of the excited state (pKa) is much lower than the ground state pKa. This increased acidity facilitates excited-state proton transfer (ESPT) to surrounding solvent molecules or other proton acceptors, even if the ground state is predominantly in the neutral form. The -CF3 group is expected to further enhance this photoacidity, leading to a very low pKa value and efficient ESPT in protic solvents.

CompoundGround State pKaExcited State pKa*Effect of Substituent on Acidity
1-Naphthol~9.4 nih.gov~0.5 nih.govReference
5-Isocyano-1-naphtholLower than 1-Naphthol nih.govLower than 1-Naphthol nih.govElectron-withdrawing group increases acidity in both states nih.gov
This compoundPredicted to be significantly < 9.4Predicted to be significantly < 0.5Strong electron-withdrawing group strongly enhances acidity in both states

Advanced Spectroscopic and Structural Characterization of 7 Trifluoromethyl Naphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and electronic environment of 7-(trifluoromethyl)naphthalen-1-ol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

While 1D NMR provides initial chemical shift and coupling information, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in a complex aromatic system like a substituted naphthalene (B1677914).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, it would definitively link each aromatic proton (H-2, H-3, H-4, H-5, H-6, H-8) to its corresponding carbon atom, distinguishing them from the non-protonated quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a rigid system like the naphthalene core, NOESY can confirm spatial proximities, such as between H-8 and the hydroxyl proton on C-1, or between H-6 and H-5, reinforcing the structural assignment.

Based on established substituent effects in naphthalene systems, a set of predicted ¹H and ¹³C chemical shifts can be proposed to illustrate the expected data from these experiments. uq.edu.aumiamioh.edu The electron-withdrawing trifluoromethyl group is expected to deshield nearby carbons and protons, while the electron-donating hydroxyl group will have a shielding effect, particularly on the ortho and para positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Expected Key HMBC Correlations (¹H to ¹³C)
C-1 152.5 - H-2, H-8
C-2 109.0 7.10 C-1, C-3, C-4, C-4a
C-3 125.5 7.45 C-1, C-2, C-4, C-4a
C-4 122.0 7.70 C-2, C-3, C-4a, C-8a
C-4a 126.8 - H-4, H-5
C-5 128.5 7.90 C-4, C-4a, C-6, C-8a
C-6 123.0 7.80 C-5, C-7, C-8, C-8a
C-7 128.0 (q, JCF ≈ 30 Hz) - H-6, H-8
C-8 120.0 8.10 C-1, C-6, C-7, C-8a
C-8a 135.0 - H-4, H-5, H-8
-CF₃ 124.5 (q, JCF ≈ 275 Hz) - H-6, H-8

Solid-state NMR (SS-NMR) provides invaluable information about the structure, packing, and dynamics of molecules in their crystalline state. nih.gov For this compound, this technique can address several key areas:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct SS-NMR spectra due to variations in molecular conformation, symmetry, and intermolecular interactions in the crystal lattice. rsc.org SS-NMR is a powerful tool to identify and characterize these different solid forms.

Structural Refinement: By measuring chemical shift anisotropy (CSA) and dipolar couplings, SS-NMR can provide atomic-level structural details. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would resolve separate signals for each carbon in the asymmetric unit of the crystal, offering insight into the molecular packing.

Intermolecular Interactions: SS-NMR can directly probe intermolecular hydrogen bonds. Changes in the ¹H and ¹³C chemical shifts of the carbons near the hydroxyl group (C-1, C-2, C-8a) upon formation of hydrogen bonds in the solid state can be observed and quantified.

¹⁹F SS-NMR: Solid-state ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govresearchgate.net The technique can be used to study the dynamics of the trifluoromethyl group, such as rotation, and to characterize the local environment around the fluorine atoms within the crystal lattice. nih.gov

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is a highly sensitive probe for NMR spectroscopy. wikipedia.org The ¹⁹F NMR spectrum of this compound provides direct insight into the electronic effects of the naphthalene system.

Chemical Shift: The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. nih.gov For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -65 ppm (relative to CFCl₃). The exact value is influenced by the electron-donating or -withdrawing character of other substituents on the ring. The hydroxyl group at the C-1 position, being electron-donating, would exert a minor shielding effect on the -CF₃ group at C-7 compared to an unsubstituted trifluoromethylnaphthalene.

Coupling: The fluorine nuclei will couple to nearby protons. Long-range coupling (e.g., ⁴JHF and ⁵JHF) is commonly observed. In this molecule, the ¹⁹F signal would be expected to appear as a triplet due to coupling with the two ortho protons, H-6 and H-8 (⁴JHF). The magnitude of this coupling constant provides structural confirmation.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Parameter Predicted Value/Observation Rationale/Information Gained
Chemical Shift (δ) -62 to -64 ppm Typical range for an Ar-CF₃ group. wikipedia.org The precise value is sensitive to solvent and electronic effects from the -OH group.
Multiplicity Triplet (t) Coupling to two neighboring aromatic protons (H-6 and H-8).
Coupling Constant (⁴JHF) ~1-3 Hz Magnitude is characteristic of four-bond coupling to ortho protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com They are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The key functional groups in this compound each have characteristic vibrational frequencies.

O-H Group: The hydroxyl group gives rise to a strong, broad O-H stretching band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region. The breadth and position of this band are highly indicative of hydrogen bonding. ijapm.org

Aromatic Ring: The naphthalene core exhibits several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. nasa.gov C=C stretching vibrations within the aromatic rings are found in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending modes (700-900 cm⁻¹) are also characteristic of the substitution pattern. researchgate.net

C-O Group: The C-O stretching vibration of the phenol (B47542) group is expected in the 1200-1260 cm⁻¹ range.

C-F Group: The trifluoromethyl group produces very strong and characteristic C-F stretching bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region. canada.ca These are often the most intense peaks in the spectrum.

To make precise assignments of the numerous vibrational modes, experimental spectra are often compared with theoretical predictions from quantum chemical calculations, most commonly using Density Functional Theory (DFT). researchgate.netnih.gov By calculating the harmonic vibrational frequencies for the optimized molecular geometry, a theoretical spectrum can be generated. ijapm.org

This computational approach allows for:

Mode Assignment: Each calculated vibration can be animated to visualize the atomic motions, allowing for unambiguous assignment of complex modes, such as those involving coupled stretching and bending of the naphthalene ring.

Spectral Refinement: Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. researchgate.net

Confirmation of Structure: A strong correlation between the predicted and experimental spectra provides powerful evidence for the proposed molecular structure.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges. DFT calculations provide more precise assignments.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Notes
O-H stretch (H-bonded) 3200 - 3550 Strong, Broad Weak Position and width are sensitive to H-bonding.
Aromatic C-H stretch 3050 - 3150 Medium Strong Multiple weak to medium bands are expected.
Aromatic C=C stretch 1400 - 1650 Medium-Strong Medium-Strong A series of bands characteristic of the naphthalene ring.
C-O stretch 1200 - 1260 Strong Weak Coupled with ring vibrations.
Symmetric CF₃ stretch ~1280 Very Strong Medium One of the most intense bands in the IR spectrum.
Asymmetric CF₃ stretch ~1130 - 1190 Very Strong Medium Often appears as two very strong bands.

The phenolic hydroxyl group is a strong hydrogen bond donor. rsc.org In the condensed phase, this compound is expected to form intermolecular hydrogen bonds of the O-H···O type, leading to the formation of dimers or larger molecular aggregates. This can be readily studied by FT-IR spectroscopy. In dilute, non-polar solution, a sharp "free" O-H stretching band might be observed around 3600 cm⁻¹, while at higher concentrations, this is replaced by a broad band at lower frequency (e.g., 3400 cm⁻¹) corresponding to the H-bonded species.

The possibility of an intramolecular O-H···F-C hydrogen bond also exists. However, it is well-established that organically bound fluorine is a very weak hydrogen bond acceptor. nih.govresearchgate.net While some short H···F contacts may be observed, the interaction is generally considered to be weak and dominated by dispersive forces rather than electrostatic attraction. rsc.org Therefore, the predominant hydrogen bonding interaction for this compound is expected to be the intermolecular O-H···O linkage, which dictates the supramolecular assembly in the solid state and in concentrated solutions. scholaris.ca

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₇F₃O), the theoretical exact mass can be calculated and would be experimentally verified by HRMS. Tandem mass spectrometry (MS/MS) further provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

A plausible fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) can be proposed based on the established fragmentation patterns of aromatic alcohols and trifluoromethylated compounds. libretexts.orgyoutube.commiamioh.edu The molecular ion ([M]⁺˙) would be observed, and its stability would be influenced by the aromatic naphthalene core.

Key fragmentation steps would likely include:

Loss of a hydrogen radical (-H•): Formation of a stable oxonium ion.

Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols and naphthols, leading to the formation of a trifluoromethyl-substituted indenyl cation.

Loss of the trifluoromethyl radical (-•CF₃): Cleavage of the C-CF₃ bond, which is generally strong but can occur under energetic conditions.

Retro-Diels-Alder (RDA) reactions: The naphthalene ring system can undergo RDA-type fragmentations, leading to smaller aromatic fragments.

A proposed fragmentation pathway is detailed in the table below.

Fragment Ion (m/z) Proposed Structure/Formula Neutral Loss Fragmentation Mechanism
212[C₁₁H₇F₃O]⁺˙-Molecular Ion
211[C₁₁H₆F₃O]⁺H•Loss of a hydrogen radical from the hydroxyl group
184[C₁₀H₆F₃]⁺COLoss of carbon monoxide from the [M-H]⁺ ion
143[C₁₁H₇O]⁺•CF₃Loss of the trifluoromethyl radical
115[C₉H₇]⁺CO from [M-•CF₃]⁺Loss of carbon monoxide from the [C₁₁H₇O]⁺ ion

Gas-Phase Ion Chemistry and Reaction Mechanisms

The gas-phase ion chemistry of this compound is governed by the intrinsic properties of the molecule, free from solvent effects. wikipedia.org The presence of both a proton-donating hydroxyl group and an electron-withdrawing trifluoromethyl group on the naphthalene scaffold dictates its reactivity.

In the gas phase, protonation and deprotonation are fundamental processes. The proton affinity (PA) and gas-phase acidity (GA) are key thermochemical parameters. The hydroxyl group is the most likely site for protonation, while the acidity of the phenolic proton is enhanced by the electron-withdrawing nature of the trifluoromethyl group.

Ion-molecule reactions in the gas phase can be studied to understand the reactivity of the ionized molecule. For instance, the reaction of the molecular ion with neutral molecules like water or ammonia (B1221849) could reveal details about its hydrogen bonding capabilities in a solvent-free environment.

X-ray Crystallography and Single Crystal Diffraction Studies

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. However, based on studies of related compounds, we can predict the key features of its solid-state structure.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

In the crystalline state, this compound is expected to form extensive hydrogen bonding networks. The hydroxyl group will act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. These interactions are fundamental to the formation of supramolecular assemblies.

Conformational Analysis and Polymorphism

The naphthalene ring system is planar. The primary conformational flexibility in this compound arises from the orientation of the hydroxyl hydrogen and the rotation of the trifluoromethyl group. In the solid state, the conformation will be locked into a low-energy arrangement that optimizes intermolecular interactions within the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different packing arrangements and hydrogen bonding motifs could lead to polymorphs with distinct physical properties, such as melting point and solubility. The specific crystalline form obtained would depend on the crystallization conditions (e.g., solvent, temperature, and rate of cooling).

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Dynamics

The electronic absorption and emission properties of this compound are determined by the naphthalene chromophore, modified by the hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents.

The UV-Vis absorption spectrum is expected to show characteristic bands for the naphthalene system, corresponding to π-π* transitions. The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Conversely, the strongly electron-withdrawing trifluoromethyl group would likely induce a hypsochromic (blue) shift. The final spectrum will be a result of the combined electronic effects of these two substituents.

Naphthalene and its derivatives are known to be fluorescent. this compound is therefore also expected to exhibit fluorescence. The fluorescence emission wavelength and quantum yield will be sensitive to the electronic nature of the substituents and the surrounding environment.

Spectroscopic Property Predicted Characteristics Influencing Factors
UV-Vis Absorption (λmax) Multiple bands in the UV region (250-350 nm)Naphthalene π-system, -OH and -CF₃ substituents, solvent polarity
Fluorescence Emission (λem) Emission in the UV or blue region of the spectrumExcitation wavelength, solvent polarity, temperature
Fluorescence Quantum Yield (ΦF) Moderate to highSolvent polarity, presence of quenchers
Stokes Shift ModerateElectronic redistribution in the excited state

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is expected for this compound. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.

The presence of both a hydrogen-bond-donating hydroxyl group and a polar trifluoromethyl group makes the molecule sensitive to solvent polarity and hydrogen bonding capabilities. In polar protic solvents, the hydroxyl group can form hydrogen bonds, which will affect the energy of the electronic states and thus the absorption and emission wavelengths.

Positive Solvatochromism: A shift to longer wavelengths (red shift) in the emission spectrum with increasing solvent polarity is possible if the excited state is more polar than the ground state.

Negative Solvatochromism: A shift to shorter wavelengths (blue shift) might be observed in the absorption spectrum.

The excited-state dynamics, including the fluorescence lifetime, will also be influenced by the solvent environment. Non-radiative decay pathways can be promoted in certain solvents, leading to a decrease in the fluorescence quantum yield.

Computational and Theoretical Chemistry Investigations of 7 Trifluoromethyl Naphthalen 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and potential chemical transformations of 7-(Trifluoromethyl)naphthalen-1-ol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. Functionals such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p), are commonly used for such optimizations. These calculations can predict key structural parameters.

The presence of the trifluoromethyl group at the 7-position and the hydroxyl group at the 1-position introduces significant electronic and steric effects that influence the geometry of the naphthalene (B1677914) ring. The C-F bonds in the trifluoromethyl group and the C-O bond of the hydroxyl group are of particular interest, as their lengths and the surrounding bond angles can provide clues about the electronic distribution within the molecule.

By mapping the potential energy surface, DFT can also identify various conformers and their relative stabilities. For this compound, this could involve different orientations of the hydroxyl hydrogen atom relative to the naphthalene plane. The energy landscape provides a detailed map of the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

ParameterPredicted Value
C-O Bond Length1.35 Å
O-H Bond Length0.97 Å
Average C-F Bond Length1.34 Å
C-CF3 Bond Length1.48 Å
Dihedral Angle (C2-C1-O-H)~0° or ~180°

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties (e.g., Charge Distribution)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the naphthol moiety. Conversely, the LUMO is anticipated to have significant contributions from the trifluoromethyl group, which acts as a strong electron acceptor. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the area around the hydroxyl group is expected to be electron-rich (nucleophilic), while the trifluoromethyl group will be electron-deficient (electrophilic).

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment~3.5 D

Reaction Pathway Modeling, Transition State Locating, and Activation Energy Calculations

Computational methods can model potential chemical reactions involving this compound. By simulating the interaction with various reagents, it is possible to map out the entire reaction pathway from reactants to products. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate.

For instance, the deprotonation of the hydroxyl group or electrophilic aromatic substitution on the naphthalene ring are reactions that can be modeled. DFT calculations can determine the structure and energy of the transition state for these processes. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. These calculations can help predict the most likely sites for chemical reactions to occur on the molecule.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of the molecule over time, particularly in the presence of a solvent.

Prediction of Conformational Preferences in Solution

In a solvent, the conformational preferences of this compound may differ from those in the gas phase due to interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly. By placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion, the simulation can track the changes in the molecule's conformation over time.

These simulations can reveal the most populated conformational states in solution and the dynamics of transitions between them. For this compound, this would primarily involve the rotational dynamics of the hydroxyl group and any subtle puckering of the naphthalene ring.

Solvation Shell Dynamics and Intermolecular Interactions

MD simulations provide a detailed picture of the solvent molecules in the immediate vicinity of the solute, known as the solvation shell. The structure and dynamics of this shell are crucial for understanding how the solvent mediates the solute's properties and reactivity.

For this compound in an aqueous solution, the simulations would likely show water molecules forming hydrogen bonds with the hydroxyl group. The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—can be quantified. The simulations would also reveal how water molecules arrange themselves around the hydrophobic naphthalene core and the trifluoromethyl group. This information is vital for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Understanding

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netnih.gov The fundamental principle of QSPR is that the physical, chemical, or biological properties of a substance are intrinsically linked to its molecular structure. researchgate.net By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop predictive models for various properties, thereby reducing the need for extensive and often costly experimental measurements. researchgate.netnih.gov

For a class of compounds like substituted naphthalenols, a QSPR model could be developed to predict properties such as melting point, boiling point, solubility, or even biological activity like antioxidant capacity. nih.gov The process begins with a dataset of molecules with known experimental property values. For each molecule, a wide array of molecular descriptors is calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best fits the experimental data. researchgate.net For a model to be considered robust and predictive, it must undergo rigorous validation, typically through internal cross-validation and external validation with a separate set of compounds. nih.gov

Table 1: Illustrative QSPR Data for Predicting Antioxidant Activity (logk) of Substituted Naphthalen-1-ols This table presents hypothetical data to demonstrate the components of a QSPR study. The values are not based on experimental results.

CompoundExperimental logkMolecular Weight (amu)LogPPolar Surface Area (Ų)Predicted logk
Naphthalen-1-ol4.5144.172.7020.234.6
2-Methylnaphthalen-1-ol4.8158.203.1520.234.7
4-Chloronaphthalen-1-ol4.3178.623.4520.234.4
This compound N/A 212.17 3.85 20.23 4.1
7-Methoxynaphthalen-1-ol5.1174.192.6529.465.0

Such a validated QSPR model would be a powerful tool for the virtual screening of new naphthalenol derivatives, allowing for the prioritization of candidates with desired properties for synthesis and experimental testing.

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. mdpi.com The prediction of ¹H and ¹³C NMR chemical shifts via computational methods, most commonly using Density Functional Theory (DFT) in conjunction with the Gauge-Independent Atomic Orbital (GIAO) approach, has become a standard practice. scirp.org

The process involves first optimizing the geometry of this compound at a chosen level of theory and basis set. Following this, the GIAO calculation is performed on the optimized structure to yield the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. liverpool.ac.uk For this compound, calculations would predict the distinct chemical shifts for each of the seven aromatic protons and eleven carbon atoms, accounting for the strong electron-withdrawing effect of the -CF₃ group and the electron-donating effect of the -OH group.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound in CDCl₃ This table is an illustrative example. Experimental values may vary. Assignments are based on standard naphthalene numbering.

AtomPredicted Chemical Shift (δ ppm)Hypothetical Experimental Shift (δ ppm)
¹³C NMR
C-1152.5152.3
C-2110.2110.0
C-3126.8126.7
C-4122.1121.9
C-4a127.5127.4
C-5129.0128.8
C-6125.4125.2
C-7128.9 (q, J ≈ 33 Hz)128.7
C-8124.1123.9
C-8a134.8134.6
-CF₃124.3 (q, J ≈ 272 Hz)124.1
¹H NMR
H-27.157.13
H-37.557.53
H-47.857.82
H-57.957.93
H-67.707.68
H-88.108.08
1-OH5.405.38

Vibrational Frequencies

Theoretical calculations of vibrational frequencies provide a powerful complement to experimental Infrared (IR) and Raman spectroscopy. ethz.ch Using quantum chemical methods like DFT, one can compute the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. nih.gov These calculations not only predict the position of absorption bands but also their intensities and the specific atomic motions associated with each vibration (Potential Energy Distribution, PED). nih.gov

For this compound, a frequency calculation would be performed on the optimized geometry. The resulting theoretical spectrum can be compared with experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. scirp.org Such an analysis allows for the confident assignment of complex spectral bands, such as the characteristic stretches of the O-H, C-H, C-O, C=C, and C-F bonds.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical scaled frequency values to demonstrate a typical computational output.

Vibrational ModeFunctional GroupCalculated Scaled Frequency (cm⁻¹)Expected IR Intensity
O-H StretchPhenolic -OH3550Strong, Broad
C-H StretchAromatic C-H3080 - 3020Medium
C=C StretchNaphthalene Ring1620 - 1500Medium-Strong
C-O StretchPhenolic C-O1260Strong
C-F StretchTrifluoromethyl -CF₃1180 (asymmetric)Very Strong
C-F StretchTrifluoromethyl -CF₃1140 (symmetric)Very Strong
O-H BendPhenolic -OH1200Medium

Through these predictive models, computational chemistry provides a detailed and nuanced understanding of this compound, bridging the gap between its molecular structure and its observable chemical and physical properties.

Exploration of Advanced Applications and Mechanistic Underpinnings of 7 Trifluoromethyl Naphthalen 1 Ol

Medicinal Chemistry and Pharmacological Investigations (Mechanistic Focus)

The unique structural combination of a naphthalene (B1677914) scaffold, a hydroxyl group, and a trifluoromethyl substituent in 7-(Trifluoromethyl)naphthalen-1-ol provides a compelling basis for its exploration in medicinal chemistry. The naphthalene core offers a rigid and lipophilic framework, while the trifluoromethyl group significantly influences the compound's electronic properties, metabolic stability, and binding interactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity and Selectivity

While specific structure-activity relationship (SAR) studies exclusively on this compound are not extensively documented in publicly available literature, preliminary SAR analyses can be inferred from studies on related naphthalene derivatives. nih.gov For instance, in a series of naphthalene-substituted triazole spirodienones, the introduction of a trifluoromethyl group on a phenyl ring attached to the core structure was found to influence anticancer activity. nih.gov

Key structural features of this compound and their potential impact on bioactivity include:

Naphthalene Scaffold: Provides a rigid platform for the precise orientation of other functional groups, which is crucial for specific interactions with biological targets. nih.gov

Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites or receptors. Its position on the naphthalene ring is critical for determining binding affinity and selectivity.

In related naphthalene-chalcone hybrids, the presence and position of various substituents on the naphthalene ring have been shown to be critical for their anticancer and VEGFR-2 inhibitory activities. nih.gov

Mechanisms of Ligand-Target Interactions and Binding Affinity

The binding of this compound to a biological target is governed by a combination of intermolecular forces. The naphthalene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within a binding pocket. nih.gov The hydroxyl group is capable of forming crucial hydrogen bonds, which often anchor the ligand to the target protein.

The trifluoromethyl group plays a multifaceted role in ligand-target interactions. Its lipophilic nature can enhance binding to hydrophobic pockets. Furthermore, the fluorine atoms can participate in halogen bonding and other non-covalent interactions, potentially increasing binding affinity and selectivity. In the context of VEGFR-2 inhibition by naphthalene-chalcone hybrids, specific interactions such as pi-pi stacking with the amino group of Lys838 and aromatic hydrogen bonds with carbonyl groups of Lys920 and Cys919 have been observed in molecular docking studies. nih.gov

Rational Drug Design Principles Based on Structural Modifications of this compound

The structure of this compound serves as a valuable starting point for rational drug design. Modifications to this scaffold can be systematically explored to optimize pharmacological properties. For example, the naphthalene moiety has been identified as a promising scaffold in drug design due to the diverse biological activities that can be achieved through its structural modifications. nih.gov

Modification Strategy Rationale Potential Outcome
Alteration of Hydroxyl Position To explore different hydrogen bonding patterns within a target's active site.Enhanced binding affinity and selectivity.
Introduction of Additional Substituents To probe for additional binding pockets and improve physicochemical properties.Increased potency and improved pharmacokinetic profile.
Modification of the Trifluoromethyl Group To fine-tune electronic properties and lipophilicity.Modulation of metabolic stability and target engagement.
Bioisosteric Replacement Replacing parts of the molecule with groups of similar size and electronic properties.Improved drug-like properties and reduced toxicity.

This table illustrates potential rational drug design strategies based on the this compound scaffold.

Computational Approaches to Drug Discovery and Optimization for this compound Derivatives

Computational methods are invaluable tools for exploring the therapeutic potential of this compound derivatives. Molecular docking simulations can predict the binding modes and affinities of these compounds with various biological targets. For instance, molecular docking studies have been successfully employed to understand the binding interactions of naphthalene-chalcone hybrids with the VEGFR-2 enzyme. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives to build predictive models that correlate structural features with biological activity. These models can then guide the design of new compounds with enhanced potency and selectivity. The use of PASS (Prediction of Activity Spectra for Substances) online software has been noted for predicting various biological activities of novel naphthalene-heterocycle hybrids, including anticancer and anti-inflammatory effects. nih.gov

Materials Science and Engineering (Mechanism-Oriented)

The incorporation of specific molecular units into polymers is a well-established strategy for tailoring their physical and chemical properties. The unique combination of a rigid aromatic structure and a highly fluorinated substituent makes this compound an interesting candidate for modifying polymer characteristics.

Incorporation into Polymeric Materials and Resultant Property Modulation Mechanisms

While direct studies on the incorporation of this compound into polymers are not widely reported, the effects of its constituent parts—the naphthalene and trifluoromethyl groups—are well-documented in polymer science.

The hydroxyl group of this compound provides a reactive site for its incorporation into polymer chains through esterification or etherification reactions. Once integrated, the bulky and rigid naphthalene unit can significantly impact the polymer's properties:

Increased Glass Transition Temperature (Tg): The rigidity of the naphthalene scaffold restricts the mobility of polymer chains, leading to a higher Tg. This is a known effect observed in polymers containing naphthalene moieties. nih.gov

Modified Optical Properties: Naphthalene-containing polymers often exhibit fluorescence, and the specific emission characteristics can be tuned by the substituents on the naphthalene ring. nih.gov

The trifluoromethyl group imparts its own set of property modifications:

Increased Hydrophobicity and Lipophobicity: The fluorine atoms create a low surface energy component, which can enhance the polymer's resistance to wetting by both water and oils.

Improved Chemical Resistance: The strong carbon-fluorine bonds can increase the polymer's resistance to chemical attack.

Altered Dielectric Properties: The high electronegativity of fluorine can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics.

Enhanced Gas Permeability: The introduction of bulky trifluoromethyl groups can disrupt polymer chain packing, increasing the free volume and thus enhancing gas permeability.

Design of Functional Materials with Tailored Electronic or Optical Properties Based on Molecular Structure

The unique molecular architecture of this compound, which combines a planar naphthalene core, a hydroxyl (-OH) group, and a strongly electron-withdrawing trifluoromethyl (-CF3) group, provides a versatile platform for the design of advanced functional materials with tailored electronic and optical properties. The interplay between these constituent parts allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to its photophysical behavior.

The naphthalene core serves as a robust chromophore, and its extended π-conjugated system is the primary determinant of the molecule's absorption and emission characteristics. nih.gov The hydroxyl group, a classic electron-donating group, and the trifluoromethyl group, a potent electron-withdrawing group, create a significant intramolecular dipole. This "push-pull" electronic character can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with large Stokes shifts and sensitivity of the emission spectrum to the polarity of the surrounding environment. rsc.org Such solvatochromic behavior is highly desirable for applications in chemical sensors and molecular probes.

The trifluoromethyl group, in particular, plays a crucial role in modifying the electronic properties. Its strong inductive effect lowers both the HOMO and LUMO energy levels, which can enhance the material's stability against oxidative degradation. nih.gov Furthermore, the introduction of fluorine atoms can improve the material's processability and thermal stability, key considerations for the fabrication of organic electronic devices. researchgate.net By strategically modifying the substitution pattern on the naphthalene ring or by derivatizing the hydroxyl group, it is possible to create a library of materials with a wide range of emission colors and quantum yields. For instance, extending the π-conjugation through the attachment of other aromatic moieties can shift the emission to longer wavelengths, from the blue to the red region of the spectrum.

Molecular Feature Influence on Electronic/Optical Properties Potential Application
Naphthalene CoreProvides a rigid, planar, and π-conjugated system, forming the basic chromophore. nih.govOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Hydroxyl (-OH) GroupActs as an electron-donating group and a site for hydrogen bonding, influencing solubility and supramolecular assembly.Chemo- and biosensors, smart materials
Trifluoromethyl (-CF3) GroupStrong electron-withdrawing nature creates a "push-pull" system, enhances photostability, and improves thermal stability. nih.govresearchgate.netStable n-type organic semiconductors, environmentally sensitive fluorescent probes

Supramolecular Chemistry and Self-Assembly Processes for Advanced Materials

The principles of supramolecular chemistry and self-assembly offer a powerful bottom-up approach to organize this compound molecules into well-defined, higher-order structures with emergent functions. The non-covalent interactions, such as hydrogen bonding, π-π stacking, and fluorophilic interactions, are the driving forces behind the spontaneous organization of these molecules into complex architectures.

The hydroxyl group of this compound is a primary site for hydrogen bonding, enabling the formation of one-dimensional chains, tapes, or more complex two- and three-dimensional networks. The directionality and strength of these hydrogen bonds can be controlled by the presence of other functional groups and the choice of solvent.

The planar naphthalene core facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions are crucial for charge transport in organic semiconductors and can influence the photophysical properties of the assembled state, often leading to aggregation-induced emission (AIE) or quenching. The presence of the trifluoromethyl group can modulate the π-π stacking geometry due to electrostatic and steric effects.

Furthermore, the trifluoromethyl group introduces the possibility of fluorophilic interactions. The segregation of fluorinated and non-fluorinated domains can drive the self-assembly process, leading to the formation of unique nanostructures such as micelles, vesicles, or fibers in solution, or highly ordered thin films on surfaces. nih.govrsc.orgnih.gov The interplay of these various non-covalent forces allows for the creation of a rich variety of supramolecular structures. For example, in non-polar solvents, hydrogen bonding might dominate, leading to linear aggregates, while in more polar environments, hydrophobic and fluorophilic effects could drive the formation of more complex assemblies.

Type of Interaction Description Effect on Self-Assembly
Hydrogen BondingInteraction between the hydroxyl (-OH) group of one molecule and an electronegative atom of another.Formation of directional one-, two-, or three-dimensional networks.
π-π StackingAttractive, non-covalent interactions between the aromatic naphthalene rings.Promotes columnar or herringbone packing, influencing electronic properties.
Fluorophilic InteractionsThe tendency of fluorinated segments to segregate from hydrocarbon segments.Can lead to the formation of phase-separated nanostructures and influences molecular packing. nih.govrsc.org

Application in Sensing Technologies: Mechanisms of Detection and Signal Transduction

The tailored electronic and photophysical properties of this compound make it a promising candidate for the development of highly sensitive and selective chemical sensors. The primary mechanisms of detection often rely on changes in the fluorescence properties of the molecule upon interaction with a specific analyte.

One of the key sensing mechanisms is based on the modulation of the intramolecular charge transfer (ICT) process. The binding of an analyte to the hydroxyl group can alter the electron-donating ability of this group, thereby changing the energy of the ICT state and causing a shift in the emission wavelength (ratiometric sensing) or a change in the fluorescence intensity (turn-on/turn-off sensing). researchgate.net For instance, the coordination of a metal ion to the hydroxyl group could enhance the fluorescence by promoting the ICT process or, conversely, quench the fluorescence through electron or energy transfer. nih.govscispace.com

Another important mechanism is photoinduced electron transfer (PET). In a PET-based sensor, the naphthol moiety can act as a fluorophore, while a receptor unit, attached to the molecule, can act as a quencher. In the absence of the analyte, the fluorescence is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on."

The trifluoromethyl group can enhance the acidity of the hydroxyl proton, making the molecule more sensitive to changes in pH or to the presence of basic analytes. nih.gov Furthermore, the fluorinated nature of the molecule can be exploited to create sensors for fluorinated anions through specific hydrogen bonding interactions.

Sensing Mechanism Principle of Operation Type of Signal
Intramolecular Charge Transfer (ICT) ModulationAnalyte binding alters the electron density distribution in the excited state. researchgate.netRatiometric (wavelength shift) or intensity change (turn-on/off).
Photoinduced Electron Transfer (PET)Analyte binding inhibits the quenching of the fluorophore by a receptor unit.Fluorescence turn-on.
Acidity ModulationThe trifluoromethyl group enhances the acidity of the hydroxyl group, making it sensitive to pH and basic species. nih.govChanges in absorption or fluorescence in response to protonation/deprotonation.
Anion RecognitionThe hydroxyl group can act as a hydrogen bond donor for the recognition of specific anions.Changes in fluorescence or color upon anion binding.

Catalysis and Ligand Design

Role of this compound as a Ligand in Transition Metal Catalysis

In the realm of transition metal catalysis, the this compound scaffold presents an intriguing platform for ligand design. The hydroxyl group provides a convenient anchoring point for coordination to a metal center, typically after deprotonation to form a naphthoxide ligand. The electronic properties of the naphthalene ring system, modulated by the potent electron-withdrawing trifluoromethyl group, can significantly influence the catalytic activity of the coordinated metal.

The strong electron-withdrawing nature of the -CF3 group makes the naphthoxide a poorer electron donor compared to its non-fluorinated counterpart. This can render the metal center more electrophilic, potentially enhancing its reactivity in catalytic reactions that involve nucleophilic attack at the metal or a coordinated substrate. nih.gov Conversely, for reactions that require an electron-rich metal center, this effect might be detrimental.

The steric bulk of the naphthalene unit can create a well-defined chiral pocket around the metal center, which is a key principle in asymmetric catalysis. While this compound itself is achiral, it serves as a crucial building block for the synthesis of chiral ligands, most notably derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). sioc-journal.cnthieme-connect.de The trifluoromethyl group can influence the dihedral angle of the binaphthyl system, thereby fine-tuning the chiral environment.

Mechanisms of Catalytic Activity and Selectivity in Organic Transformations

The mechanisms by which ligands derived from this compound influence catalytic activity and selectivity are multifaceted. In transition metal-catalyzed reactions, the ligand can affect the rate and outcome through both electronic and steric effects.

Electronic Effects: The electron-withdrawing trifluoromethyl group can impact several key steps in a catalytic cycle. For example, in cross-coupling reactions, it can facilitate the reductive elimination step by stabilizing the lower oxidation state of the metal. In oxidation reactions, the more electrophilic metal center may be a more potent oxidant.

Steric Effects: The bulky naphthalene framework plays a critical role in controlling selectivity, particularly enantioselectivity in asymmetric catalysis. In chiral ligands derived from this scaffold, the steric hindrance imposed by the naphthyl groups can dictate the facial selectivity of substrate approach to the metal center, leading to the preferential formation of one enantiomer of the product. researchgate.net

A proposed catalytic cycle for an asymmetric reaction using a chiral ligand derived from this compound might involve the following general steps:

Ligand Exchange: The chiral naphthol-based ligand coordinates to the metal precursor.

Substrate Coordination: The substrate binds to the chiral metal complex in a specific orientation dictated by the steric and electronic properties of the ligand.

Catalytic Transformation: The key bond-forming or bond-breaking step occurs within the coordination sphere of the metal.

Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Design of Asymmetric Catalysts Incorporating the Naphthol Moiety

The design of asymmetric catalysts based on the this compound framework primarily revolves around the creation of chiral, non-racemic ligands. The most successful strategy in this regard has been the synthesis of atropisomeric biaryl ligands, where restricted rotation around a C-C single bond gives rise to stable enantiomers.

The classic example is the BINOL scaffold, which is synthesized through the oxidative coupling of two naphthol units. acs.orgmdpi.com The introduction of a trifluoromethyl group at the 7-position of each naphthol unit in a BINOL-type ligand would result in a C2-symmetric chiral ligand with distinct electronic and steric properties. The trifluoromethyl groups would be positioned relatively far from the metal binding site, but their electronic influence would be transmitted through the conjugated system, affecting the Lewis acidity of the metal center.

Furthermore, the hydroxyl group can be derivatized to introduce other coordinating atoms, such as phosphorus or nitrogen, to create bidentate or tridentate ligands. For example, phosphinite or phosphoramidite (B1245037) ligands can be readily prepared from the hydroxyl group, leading to a wide range of P,O- or N,O-ligands for various asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. thieme-connect.com The design principles for these catalysts focus on creating a rigid and well-defined chiral pocket that maximizes the stereochemical communication between the catalyst and the substrate.

Catalyst Design Strategy Key Features Potential Catalytic Applications
Chiral BINOL-type LigandsAtropisomeric, C2-symmetric, tunable electronic properties via the -CF3 group. sioc-journal.cnthieme-connect.deAsymmetric Lewis acid catalysis, asymmetric oxidation, asymmetric reduction.
Chiral P,O- or N,O-LigandsModular synthesis, combination of hard (O) and soft (P, N) donor atoms. thieme-connect.comAsymmetric hydrogenation, hydroformylation, allylic substitution.
Immobilized CatalystsCovalent attachment to a solid support via the naphthol ring or a derivative.Heterogeneous catalysis, catalyst recycling.

Environmental Fate and Degradation Mechanisms of 7 Trifluoromethyl Naphthalen 1 Ol

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments

The presence of the naphthalene (B1677914) ring system in 7-(Trifluoromethyl)naphthalen-1-ol suggests that it will absorb ultraviolet (UV) radiation, making it susceptible to photodegradation in both aquatic and atmospheric environments. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, and the hydroxyl (-OH) group, an electron-donating group, are expected to influence the photochemical reactivity of the molecule.

Direct photolysis and indirect photo-oxidation initiated by photochemically generated reactive species like hydroxyl radicals (•OH) are the likely primary photodegradation pathways.

In aqueous environments, the photodegradation of the parent compound, 1-naphthol (B170400), is known to proceed through the formation of intermediates such as 1,4-naphthoquinone. wikipedia.orgresearchgate.net By analogy, the photodegradation of this compound is likely to generate a variety of oxidation products. The reaction with hydroxyl radicals can lead to the formation of hydroxylated and quinone-like derivatives. The strong carbon-fluorine bonds in the trifluoromethyl group are generally resistant to cleavage under typical environmental conditions, suggesting that many initial photoproducts will retain this moiety.

Potential photoproducts could include:

Trifluoromethyl-naphthoquinones: Oxidation of the naphthalene ring could lead to the formation of compounds like 7-(Trifluoromethyl)-1,4-naphthoquinone.

Hydroxylated derivatives: Further addition of hydroxyl groups to the aromatic rings.

Ring cleavage products: Prolonged irradiation could lead to the cleavage of the aromatic rings, forming smaller organic acids and aldehydes.

In the atmosphere, vapor-phase this compound would primarily be degraded by reaction with hydroxyl radicals. cdc.gov This process would likely involve the addition of the hydroxyl radical to the aromatic ring, followed by reaction with molecular oxygen to form peroxy radicals, ultimately leading to ring-opened products.

Table 1: Potential Photodegradation Products of this compound (by Analogy)

Parent Compound Analogous Photoproducts (from 1-naphthol) Potential Photoproducts of this compound References
1-Naphthol1,4-Naphthoquinone7-(Trifluoromethyl)-1,4-naphthoquinone wikipedia.orgresearchgate.net
Naphthalene2-Formylcinnamaldehyde, Phthalic acidRing-opened products containing the -CF3 group researchgate.net
NaphthaleneNitronaphthols (in the presence of NOx)Hydroxy-nitro-(trifluoromethyl)naphthalenes researchgate.net

The rate of photodegradation is expected to be significantly influenced by several environmental factors.

Light Intensity: Higher light intensity, particularly in the UV spectrum, will increase the rate of photodegradation by providing more energy to initiate photochemical reactions. nih.gov

pH: The pH of the aqueous environment can affect the speciation of this compound. As a phenol (B47542) derivative, it is a weak acid and will exist in its protonated form at low pH and as the corresponding phenoxide ion at higher pH. The electronic properties and therefore the photochemical reactivity of these two forms differ, which can influence the degradation rate. Studies on related phenolic compounds often show pH-dependent photodegradation kinetics.

Presence of Photosensitizers: Natural waters contain substances like humic acids and nitrate (B79036) ions that can act as photosensitizers. These substances absorb light and produce reactive species (e.g., singlet oxygen, hydroxyl radicals) that can accelerate the degradation of organic pollutants. researchgate.net Conversely, high concentrations of dissolved organic matter can also act as light screens, reducing the penetration of UV radiation and slowing down direct photolysis.

Bioremediation and Microbial Degradation Mechanisms

The biodegradability of this compound will depend on the ability of microorganisms to metabolize this fluorinated aromatic compound. While the naphthalene backbone is biodegradable, the trifluoromethyl group can present a challenge to microbial enzymes.

The microbial degradation of naphthalene and its derivatives typically begins with the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govoup.com For 1-naphthol, hydroxylation can also occur. nih.gov

By analogy, the initial enzymatic attack on this compound would likely be catalyzed by a naphthalene dioxygenase or a similar aromatic hydroxylating enzyme. This would lead to the formation of a dihydroxylated intermediate. The subsequent steps would involve ring cleavage by a hydrolase , followed by further degradation through established metabolic pathways, such as the salicylate (B1505791) or gentisate pathways, eventually leading to intermediates of central metabolism like acetyl-CoA and pyruvate. researchgate.net

The presence of the trifluoromethyl group may hinder the initial enzymatic attack or inhibit subsequent enzymes in the degradation pathway. However, microorganisms have been shown to degrade other fluorinated aromatic compounds, often through initial oxidation of the aromatic ring. mdpi.com

Given the expected enzymatic pathways, the initial metabolites of this compound are likely to be hydroxylated and ring-cleaved products.

A study on the biodegradation of 1-naphthol by a Pseudomonas species identified several metabolites, indicating a complex degradation pathway. researchgate.net For this compound, analogous initial metabolites would likely retain the trifluoromethyl group. The ultimate fate of the trifluoromethyl group is uncertain without specific studies. It may be released as trifluoroacetate (B77799) or remain as part of more recalcitrant metabolites.

Table 2: Predicted Initial Biodegradation Metabolites of this compound

Parent Compound Analogous Metabolites (from 1-naphthol) Predicted Metabolites of this compound References
1-Naphthol1,2-Dihydroxynaphthalene7-(Trifluoromethyl)-1,2-dihydroxynaphthalene nih.gov
NaphthaleneSalicylic (B10762653) acidA trifluoromethyl-substituted salicylic acid analogue researchgate.net
NaphthaleneGentisic acidA trifluoromethyl-substituted gentisic acid analogue researchgate.net

Hydrolytic Stability and Decomposition Mechanisms

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is not present, and the C-C and C-F bonds of the trifluoromethyl group and the aromatic ring are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

The phenolic hydroxyl group can ionize at higher pH, but this does not lead to a degradative hydrolytic reaction. Studies on the hydrolysis of fluorotelomer alcohols (FTOHs) have shown that hydrolysis can occur under specific conditions, but these compounds have different structures. nih.gov Naphthalene-1,8-dicarboxylic anhydride (B1165640) shows pH-dependent hydrolysis, but this is due to the anhydride functional group, which is not present in this compound. rsc.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Sorption and Leaching Mechanisms in Environmental Matrices

The mobility and distribution of this compound in the environment are fundamentally governed by its sorption and leaching characteristics within various environmental matrices, such as soil, sediment, and sludge. While direct experimental data for this compound is not extensively available, its behavior can be inferred from studies on structurally similar compounds, including naphthalene, 1-naphthol, and other fluorinated aromatic compounds. The sorption process, which involves the binding of the compound to solid particles, is influenced by a combination of the chemical's properties and the characteristics of the environmental matrix.

The molecular structure of this compound suggests that several mechanisms likely contribute to its sorption. The naphthalene ring system provides a significant hydrophobic character, promoting partitioning into organic matter in soil and sediment. Furthermore, the presence of the hydroxyl (-OH) group allows for the formation of hydrogen bonds with polar functional groups on the surface of organic matter and clay minerals. nih.gov The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, influences the electronic properties of the aromatic system and can participate in specific interactions.

Key Sorption Mechanisms:

Hydrophobic Interactions: The nonpolar naphthalene core of the molecule is expected to have a strong affinity for the hydrophobic domains of soil organic matter (SOM). This partitioning is a primary mechanism for the retention of many hydrophobic organic compounds in soil. nih.gov Studies on naphthalene have consistently shown a strong correlation between the organic carbon content of the soil and the extent of sorption. nih.govnih.gov

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This allows for the formation of hydrogen bonds with oxygen-containing functional groups present in soil organic matter and on the surfaces of clay minerals. Research on 1-naphthol has highlighted the importance of hydrogen bonding in its sorption to soil and sediment. nih.gov

π-π Interactions: The aromatic naphthalene ring can engage in π-π interactions with aromatic moieties within the soil's organic matter. This type of interaction is a significant contributor to the sorption of polycyclic aromatic hydrocarbons (PAHs). nih.gov

Electrostatic Interactions: The trifluoromethyl group can influence the acidity of the hydroxyl group, potentially making the compound anionic at certain pH values. The pH of the surrounding environment plays a crucial role in the surface charge of soil particles and the speciation of the compound. nih.govslu.se For other fluorinated organic compounds, a decrease in pH has been shown to increase sorption due to the protonation of mineral surfaces, which reduces electrostatic repulsion. nih.gov

Factors Influencing Sorption and Leaching:

The extent of sorption and the subsequent potential for leaching of this compound are dictated by several environmental factors:

Soil Organic Matter (SOM): The quantity and quality of SOM are paramount. Soils with higher organic carbon content generally exhibit greater sorption capacity for hydrophobic compounds. nih.govnih.gov The aliphatic and aromatic content of the SOM can also influence the sorption mechanism. nih.gov

pH: The soil pH affects both the surface charge of soil colloids and the ionization state of this compound. nih.gov At pH values above its pKa, the compound will exist predominantly in its anionic form, which may lead to repulsion from negatively charged soil surfaces and thus increased leaching. Conversely, in acidic soils, sorption may be enhanced. nih.gov

Clay Content and Type: Clay minerals can contribute to sorption through surface adsorption and interactions with their charged surfaces. The type of clay mineral and its surface area are important determinants of its sorption capacity.

Temperature: Sorption is generally an exothermic process, meaning that an increase in temperature tends to decrease the extent of sorption, potentially leading to greater mobility. kwrwater.nl

Leaching Potential:

The potential for this compound to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity. Compounds that are strongly sorbed to soil particles are less mobile and have a lower leaching potential. Based on the expected sorption mechanisms, this compound is likely to have low to moderate mobility in soils with high organic matter content. However, in sandy soils with low organic matter, the potential for leaching could be significantly higher.

Illustrative Sorption Data for Related Compounds

To provide a quantitative perspective on the potential sorption behavior of this compound, the following tables present representative sorption data for naphthalene and 1-naphthol from published literature. It is important to note that these values are for structurally similar compounds and should be used as an indication of the range of sorption coefficients that might be expected.

Table 1: Representative Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Naphthalene and 1-Naphthol

CompoundSoil TypeOrganic Carbon (%)Log Koc (L/kg)Reference
NaphthaleneVarious US Soils-2.94 (mean) nih.gov
NaphthaleneJapanese Soils-2.64 - 2.92 nih.gov
NaphthaleneAmended Swedish Soil1.0 - 3.42.05 - 2.83 nih.gov
1-NaphtholPeat Soil-- nih.gov

Note: This table provides illustrative data from studies on related compounds due to the absence of specific data for this compound.

Table 2: Freundlich Adsorption Coefficients (Kf) for Naphthalene in Different Soil Components

Sorbentlog KfReference
Humic Acid2.394 researchgate.net
Soil0.799 researchgate.net
Humin1.623 researchgate.net
Lignin2.949 researchgate.net

Note: This table shows the sorption capacity of different organic matter fractions for naphthalene and is intended to illustrate the importance of organic matter composition in the sorption of related compounds.

Future Research Directions and Unanswered Questions in 7 Trifluoromethyl Naphthalen 1 Ol Research

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The current synthesis of trifluoromethylated aromatic compounds often relies on classical methods, such as the condensation of a ketone with ethyl trifluoroacetate (B77799), which may lack efficiency or sustainability. rsc.org A primary area of future research is the development of novel synthetic pathways to 7-(trifluoromethyl)naphthalen-1-ol and its derivatives that are more efficient, sustainable, and versatile.

Key research questions include:

Can modern catalytic systems be applied to construct the trifluoromethylated naphthalene (B1677914) core more effectively?

How can we achieve regioselective functionalization of the naphthalene ring to build a library of diverse derivatives?

What sustainable approaches can minimize waste and energy consumption in the synthesis process?

Future work should explore cutting-edge synthetic strategies that have shown promise for other complex molecules. unisi.it These include:

Photocatalysis and Electrochemistry: These techniques use light or electrical energy to drive reactions, often under mild conditions. unisi.it They could provide new routes for trifluoromethylation or for coupling reactions to build more complex structures from the this compound core.

Biocatalysis: Utilizing enzymes could offer highly selective and environmentally friendly methods for transformations, such as asymmetric hydroxylation or glycosylation, creating chiral derivatives with potential biological activity. unisi.it

Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions and could lead to more sustainable and efficient synthetic processes. unisi.it

Advanced Trifluoromethylating Reagents: Research into new, shelf-stable electrophilic trifluoromethylating reagents continues to evolve, offering potentially milder and more efficient ways to introduce the CF3 group onto a naphthalene precursor. beilstein-journals.org

Exploring these modern synthetic methodologies will be crucial for making this compound and its analogs more accessible for downstream research and application development.

Advanced Mechanistic Probes for Elucidating Complex Reactivity

The interplay between the hydroxyl group, the naphthalene ring, and the trifluoromethyl group dictates the compound's reactivity. However, the precise mechanisms of its reactions and the influence of the CF3 group on reaction pathways and kinetics are not well understood.

Unanswered questions in this area include:

How does the trifluoromethyl group influence the acidity of the naphthol proton and the nucleophilicity of the corresponding naphthoxide?

What are the intermediates and transition states involved in its characteristic reactions, such as electrophilic substitution or O-alkylation?

Can we predict and control the regioselectivity of further substitutions on the aromatic ring?

To address these questions, future research should employ a combination of advanced experimental and computational probes. For instance, studies on trifluoromethylphenols have successfully used density functional theory (DFT) calculations to elucidate complex defluorination mechanisms, revealing substituent-dependent reactivity and the importance of deprotonation. rsc.org Similar computational modeling could predict reaction outcomes and provide deep mechanistic insight for this compound. rsc.org

Furthermore, experimental techniques used to study other CF3-containing molecules, such as kinetic analysis and the use of fluorescent probes to monitor reaction progress in real-time, could be adapted. researchgate.net Research has shown that a benzylic CF3 group can significantly accelerate reaction rates through its powerful electron-withdrawing effects, a hypothesis supported by computed free energy profiles. researchgate.net Applying these advanced mechanistic probes would provide a foundational understanding of the compound's chemical behavior, enabling more precise control over its use in synthesis and functional design.

New Frontiers in Application Development and Functional Material Design

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide array of biological activities, including antifungal, anticancer, and antihypertensive effects. ijpsjournal.comekb.eg The addition of a trifluoromethyl group is a well-established strategy to improve a drug candidate's pharmacological profile. mdpi.com This suggests that this compound is a prime candidate for development as a key intermediate in medicinal chemistry and materials science. cymitquimica.com

Future research should focus on these key questions:

Can derivatives of this compound be developed into potent and selective inhibitors of key biological targets, such as kinases or proteases?

Does the unique electronic nature of this compound make it suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or sensors?

What new functional polymers or materials can be created using this compound as a monomer or key building block?

The path forward involves synthesizing a library of derivatives and screening them for various functions. The hydroxyl group provides a convenient handle for derivatization, allowing for its conversion into ethers, esters, or carbamates, similar to how 1-naphthol (B170400) is a precursor to the insecticide carbaryl (B1668338) and the pharmaceutical nadolol. wikipedia.org Given the known biological activities of naphthalene-based structures, derivatives could be designed as potential anticancer or antimicrobial agents. ijpsjournal.comnih.gov In materials science, the fluorinated naphthalene core could be incorporated into polymers or small molecules designed for optical or electronic applications, a field where organic building blocks are in high demand. bldpharm.com

Interdisciplinary Research Opportunities and Synergistic Approaches

The full potential of this compound will most likely be realized through collaborative, interdisciplinary research. The challenges and opportunities presented by this molecule bridge the traditional boundaries of chemistry, biology, and materials science.

Key opportunities for synergistic research include:

Chemistry and Biology: Synthetic chemists can create novel derivatives (as outlined in 8.1) which are then evaluated by medicinal chemists and chemical biologists for their effects on cell lines, proteins, or pathogens (as in 8.3). This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. mdpi.com

Chemistry and Materials Science: Collaboration between organic chemists and materials scientists could lead to the design of novel functional materials. Chemists can synthesize molecules with specific electronic and photophysical properties predicted by computational scientists, which materials scientists can then fabricate into devices and characterize.

Computational and Experimental Chemistry: As discussed in 8.2, a tight integration of computational modeling and experimental work will be essential. rsc.org Theoretical calculations can guide synthetic efforts and help interpret experimental results, accelerating the pace of discovery and avoiding unproductive research avenues.

By fostering these interdisciplinary collaborations, the scientific community can move beyond the fundamental characterization of this compound and begin to harness its potential to create valuable new medicines and materials.

Interactive Data

The trifluoromethyl (CF3) group is often used as a bioisostere for other chemical groups to enhance molecular properties. Its unique characteristics compared to a simple methyl group or a chlorine atom highlight its importance in molecular design.

PropertyTrifluoromethyl (-CF3)Chlorine (-Cl)Methyl (-CH3)Rationale for Research Focus
Hansch Lipophilicity Parameter (π) +0.88 mdpi.com+0.71+0.56The CF3 group significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates. mdpi.com
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawingWeakly electron-donatingThe powerful inductive effect can modulate the acidity of nearby protons (like the hydroxyl group) and influence reaction mechanisms. rsc.orgresearchgate.net
Metabolic Stability HighModerateLowThe carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by enzymes, thus increasing a drug's half-life. mdpi.com
Steric Size (van der Waals radius) 2.7 Å1.75 Å2.0 ÅIt is often considered a bioisostere for a chlorine atom due to steric similarities, allowing for substitution while introducing different electronic properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(Trifluoromethyl)naphthalen-1-ol with high purity?

  • Methodological Answer : Synthesis typically involves functionalizing naphthalen-1-ol with a trifluoromethyl group via electrophilic substitution or cross-coupling reactions. For example, halogenated intermediates (e.g., bromo or iodo derivatives) can undergo trifluoromethylation using copper- or palladium-based catalysts under controlled temperatures (e.g., 60–100°C). Post-synthesis purification via column chromatography (C18 reverse-phase, acetonitrile/water gradients) ensures ≥97% purity . Reaction optimization should prioritize minimizing side products like di- or tri-substituted naphthalenes.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substitution patterns and trifluoromethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 212.06 for C11_{11}H7_7F3_3O) .
  • HPLC : Retention time consistency under standardized conditions (e.g., 1.05–1.29 minutes with SQD-FA05/SMD-TFA05 columns) ensures purity .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is moderately polar due to the hydroxyl and trifluoromethyl groups. Solubility is highest in dichloromethane (DCM), acetone, or dimethylformamide (DMF). For aqueous compatibility, use acetone/water mixtures (1:1 v/v). Avoid protic solvents like methanol for reactions involving sensitive intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability by reducing oxidative degradation. In antibreast cancer derivatives (e.g., 2-(furan-2-yl)naphthalen-1-ol analogs), this group improves selectivity for cancer cell lines by modulating electron density in the aromatic system. Compare IC50_{50} values of trifluoromethyl vs. methyl/non-fluorinated analogs to quantify potency differences .

Q. What strategies mitigate challenges in analyzing trace impurities during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., iodinated byproducts from N-iodosuccinimide reactions) at ppm levels .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and optimize reaction quenching times .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on binding affinity changes induced by trifluoromethyl substitution .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with experimental IC50_{50} values to design derivatives with enhanced activity .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at −20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis. Degradation products (e.g., oxidized naphthoquinones) form under prolonged exposure to light or moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.